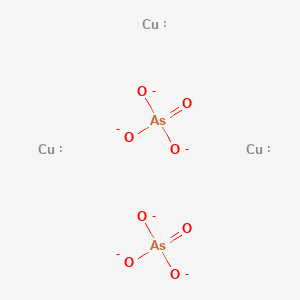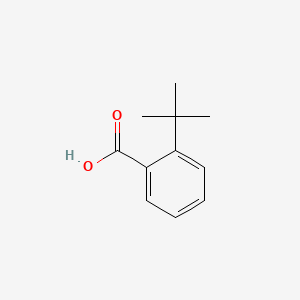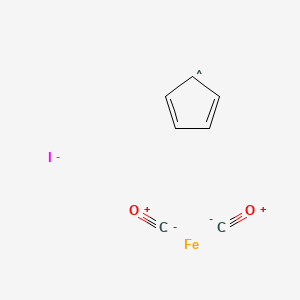
Ophiopogonin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ophiopogonin A is a steroidal saponin compound derived from the tuber of Ophiopogon japonicus, a traditional Chinese medicinal herb. This compound is known for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ophiopogonin A involves multiple steps, starting from the extraction of the raw material, Ophiopogon japonicus. The process typically includes hydrolysis, purification, and crystallization to isolate the compound. Specific synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of this compound generally involves large-scale extraction from Ophiopogon japonicus using solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to purify this compound. Advanced methods like High-Performance Liquid Chromatography (HPLC) are commonly used to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: Ophiopogonin A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the double bonds within the steroidal structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have enhanced or altered pharmacological properties .
Scientific Research Applications
Ophiopogonin A has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of steroidal saponins.
Biology: this compound is studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: It has potential therapeutic applications in treating cardiovascular diseases, cancer, and inflammatory conditions.
Industry: this compound is used in the development of health supplements and pharmaceutical formulations
Mechanism of Action
Ophiopogonin A exerts its effects through various molecular targets and pathways:
Cardioprotective Effects: It activates the Nrf2 pathway, leading to the upregulation of antioxidant enzymes and protection against oxidative stress.
Anti-Cancer Effects: this compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the STAT3 signaling pathway.
Anti-Inflammatory Effects: It reduces the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway
Comparison with Similar Compounds
- Ophiopogonin B
- Ophiopogonin D
- Ruscogenin
Comparison: Ophiopogonin A is unique due to its specific molecular structure, which confers distinct pharmacological properties. For instance, while Ophiopogonin D also exhibits anti-cancer properties, this compound is more potent in its cardioprotective effects. Ruscogenin, another related compound, primarily exhibits anti-inflammatory properties but lacks the broad spectrum of activities seen with this compound .
Properties
IUPAC Name |
[(2S,3R,4R,5S,6S)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64O13/c1-18-10-13-41(48-17-18)19(2)30-28(54-41)16-27-25-9-8-23-14-24(43)15-29(40(23,7)26(25)11-12-39(27,30)6)52-38-36(33(46)31(44)20(3)50-38)53-37-34(47)35(51-22(5)42)32(45)21(4)49-37/h8,18-21,24-38,43-47H,9-17H2,1-7H3/t18-,19+,20-,21+,24-,25-,26+,27+,28+,29-,30+,31+,32+,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIVGTKSVYIZEB-GDUJLLAZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)O)OC8C(C(C(C(O8)C)O)OC(=O)C)O)C)C)C)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)OC(=O)C)O)C)C)C)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673002 |
Source


|
| Record name | (1beta,3beta,25R)-3-Hydroxyspirost-5-en-1-yl 2-O-(3-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-6-deoxy-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
764.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11054-24-3 |
Source


|
| Record name | (1beta,3beta,25R)-3-Hydroxyspirost-5-en-1-yl 2-O-(3-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-6-deoxy-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








